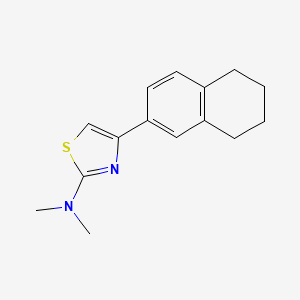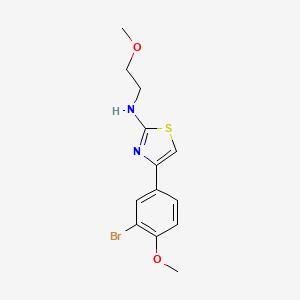
N-cyclohexylquinoline-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexylquinoline-5-sulfonamide is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. This compound is a sulfonamide derivative of quinoline, which is a heterocyclic aromatic compound that has been extensively studied for its biological activities.
Wirkmechanismus
The mechanism of action of N-cyclohexylquinoline-5-sulfonamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and proteins. For example, this compound has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme involved in the regulation of acid-base balance in the body. N-cyclohexylquinoline-5-sulfonamide has also been shown to inhibit the activity of certain protein kinases, which are enzymes involved in the regulation of cell growth and division.
Biochemical and Physiological Effects
N-cyclohexylquinoline-5-sulfonamide has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. N-cyclohexylquinoline-5-sulfonamide has also been shown to reduce inflammation in animal models of disease. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-cyclohexylquinoline-5-sulfonamide in lab experiments include its high potency and selectivity for certain enzymes and proteins. This compound can be used to study the function of these targets in vitro and in vivo. Additionally, N-cyclohexylquinoline-5-sulfonamide is relatively easy to synthesize and purify, making it readily available for research purposes.
The limitations of using N-cyclohexylquinoline-5-sulfonamide in lab experiments include its potential toxicity and off-target effects. This compound has been shown to have cytotoxic effects on certain cell types at high concentrations. Additionally, N-cyclohexylquinoline-5-sulfonamide may inhibit the activity of other enzymes and proteins that are not the intended target, leading to unintended effects.
Zukünftige Richtungen
There are several future directions for research on N-cyclohexylquinoline-5-sulfonamide. One direction is to investigate the potential of this compound as a drug candidate for the treatment of cancer, inflammation, and other diseases. Another direction is to study the mechanisms of action of N-cyclohexylquinoline-5-sulfonamide in more detail, including its effects on other enzymes and proteins. Additionally, future research could focus on developing new derivatives of N-cyclohexylquinoline-5-sulfonamide with improved potency and selectivity for certain targets.
Synthesemethoden
The synthesis of N-cyclohexylquinoline-5-sulfonamide involves the reaction of quinoline-5-sulfonyl chloride with cyclohexylamine in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is obtained after purification by column chromatography. The yield of the product is typically around 50-60%, and the purity can be assessed by NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-cyclohexylquinoline-5-sulfonamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In biochemistry, N-cyclohexylquinoline-5-sulfonamide has been used as a tool compound to study the function of certain enzymes and proteins. In molecular biology, this compound has been used to modulate gene expression and protein activity.
Eigenschaften
IUPAC Name |
N-cyclohexylquinoline-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c18-20(19,17-12-6-2-1-3-7-12)15-10-4-9-14-13(15)8-5-11-16-14/h4-5,8-12,17H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNLJBUPZWDKBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=CC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexylquinoline-5-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B7637225.png)

![5-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B7637241.png)
![methyl 5-[2-[(2-methoxyphenyl)methylamino]-1,3-thiazol-4-yl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7637244.png)


![N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]-4-oxochromene-2-carboxamide](/img/structure/B7637265.png)
![2-[[4-(4-Bromophenyl)pyrimidin-2-yl]-methylamino]acetic acid](/img/structure/B7637267.png)
![4-[[3-(5-Fluoranyl-2-oxidanyl-phenyl)phenyl]sulfonylamino]-2-oxidanyl-benzoic acid](/img/structure/B7637268.png)
![3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid](/img/structure/B7637273.png)
![N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]-3-phenylmethoxybenzamide](/img/structure/B7637287.png)
![1-[4-[(3-Methoxyphenyl)methyl]piperidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B7637292.png)
![1-cyclopentyl-3-[(Z)-[(5R)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene]amino]thiourea](/img/structure/B7637297.png)
